![molecular formula C16H17NO2S B2630480 N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide CAS No. 1234991-57-1](/img/structure/B2630480.png)
N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide
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Description
N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and is commonly referred to as "CTB" in scientific literature. CTB is a highly versatile compound that has shown promising results in various studies.
Scientific Research Applications
Organic Synthesis and Chemical Transformations
- Camps Cyclization and Derivative Synthesis : N-(2-Acylaryl)benzamides and analogous compounds, including those related to "N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide," undergo Camps cyclization to form quinolin-4(1H)-ones, highlighting their utility in synthesizing complex heterocyclic compounds with high yields (Mochalov et al., 2016).
Pharmacological Research
- Neuroleptic Activity Studies : Benzamide derivatives have been explored for their neuroleptic (antipsychotic) activities. Certain benzamide compounds exhibit potent inhibitory effects on stereotyped behavior in rats, suggesting their potential as neuroleptics with enhanced activity and reduced side effects (Iwanami et al., 1981). Further, the compound YM-09151-2, a benzamide derivative, showed significant neuroleptic properties through selective blocking action on dopamine receptors, indicating its potential as a potent drug with few side effects in treating psychosis (Usuda et al., 2004).
Material Science and Engineering
- Fluorescence Enhancement Studies : Glibenclamide, a compound structurally similar to the subject compound, has been shown to enhance the intrinsic fluorescence intensity of erbium (Er) ions. This property enables its use as a sensitive fluorimetric probe, demonstrating the relevance of benzamide derivatives in developing practical probes for biochemical reactions (Faridbod et al., 2009).
properties
IUPAC Name |
N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-15-5-3-2-4-14(15)16(18)17(13-6-7-13)10-12-8-9-20-11-12/h2-5,8-9,11,13H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEUMICKXIMWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CSC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide |
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